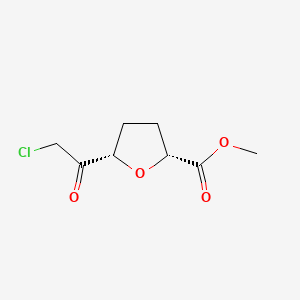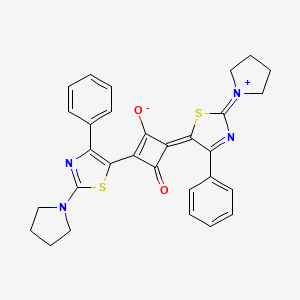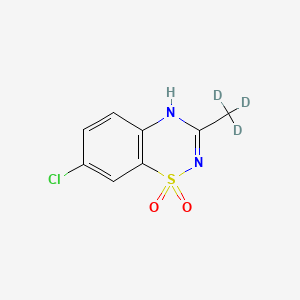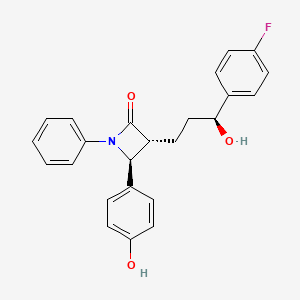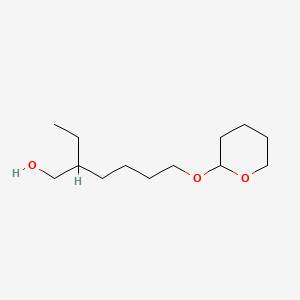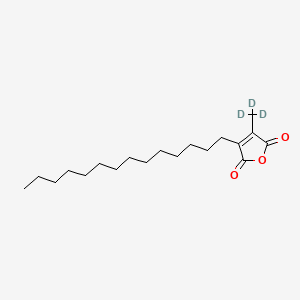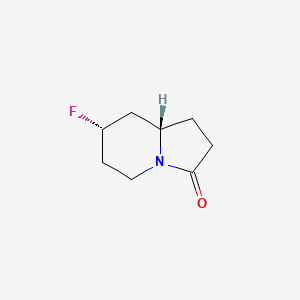
3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) is a fluorinated heterocyclic compound. It belongs to the indolizinone family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of fluorinated starting materials and cyclization agents. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the indolizinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indolizinone ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored for developing new drugs.
Industry: The compound’s stability and reactivity make it useful in manufacturing processes and material science.
Mechanism of Action
The mechanism of action of 3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, influencing various biochemical pathways. The compound may inhibit or activate certain enzymes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Indolizinone: The parent compound without the fluorine atom.
Fluorinated Indoles: Compounds with similar structures but different functional groups.
Pyrrolopyrazines: Another class of heterocyclic compounds with biological activity.
Uniqueness
3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it distinct from other similar compounds and valuable for various applications in research and industry.
Properties
IUPAC Name |
(7S,8aS)-7-fluoro-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO/c9-6-3-4-10-7(5-6)1-2-8(10)11/h6-7H,1-5H2/t6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGUMTGYRXNWMQ-BQBZGAKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CC(CC2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N2[C@@H]1C[C@H](CC2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
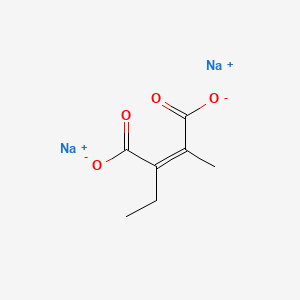

![7-[(5R,6S)-6-Hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetraazacyclododecane-1-carboxaldehyde](/img/structure/B585896.png)
